4-(4-Bromobutoxy)tetrahydro-2h-pyran

Catalog No.
S14091400
CAS No.
M.F
C9H17BrO2
M. Wt
237.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Bromobutoxy)tetrahydro-2h-pyran

Product Name

4-(4-Bromobutoxy)tetrahydro-2h-pyran

IUPAC Name

4-(4-bromobutoxy)oxane

Molecular Formula

C9H17BrO2

Molecular Weight

237.13 g/mol

InChI

InChI=1S/C9H17BrO2/c10-5-1-2-6-12-9-3-7-11-8-4-9/h9H,1-8H2

InChI Key

GJTACIJMRPZIKU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OCCCCBr

4-(4-Bromobutoxy)tetrahydro-2H-pyran is a chemical compound characterized by its unique structure, which includes a tetrahydropyran ring substituted with a 4-bromobutoxy group. This compound is part of a larger class of tetrahydropyrans, which are cyclic compounds containing a six-membered ring with one oxygen atom. The presence of the bromine atom in the butoxy substituent enhances its reactivity, particularly in nucleophilic substitution reactions.

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide ions, alkoxides, or amines, facilitating the formation of new compounds.
  • Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to yield alkenes.
  • Oxidation: The compound can be oxidized to produce corresponding alcohols or ketones, expanding its utility in synthetic chemistry.

Common reagents and conditions for these reactions include sodium hydroxide or potassium hydroxide for nucleophilic substitution, strong bases like sodium ethoxide for elimination, and oxidizing agents such as potassium permanganate for oxidation.

The biological activity of 4-(4-Bromobutoxy)tetrahydro-2H-pyran has been the subject of research due to its potential interactions with biological systems. It has been noted to act as a substrate for certain enzymes, facilitating biochemical transformations. Its influence on cell signaling pathways and gene expression suggests potential applications in medicinal chemistry and drug development. The compound has shown effects on cell proliferation and differentiation, indicating its relevance in cellular biology .

The synthesis of 4-(4-Bromobutoxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydro-2H-pyran with 1,4-dibromobutane in the presence of a base such as potassium carbonate. This reaction is commonly conducted in an organic solvent like dimethylformamide under reflux conditions. The process can be optimized for industrial production to ensure high yield and purity through techniques like distillation or recrystallization.

4-(4-Bromobutoxy)tetrahydro-2H-pyran has various applications in organic synthesis and medicinal chemistry. Its ability to undergo nucleophilic substitution makes it valuable for constructing complex organic molecules. Additionally, its biological activity positions it as a candidate for further research in pharmacology and therapeutic applications.

Interaction studies involving 4-(4-Bromobutoxy)tetrahydro-2H-pyran have revealed its capacity to interact with various enzymes and proteins. These interactions can modulate biochemical pathways and influence cellular metabolism. Understanding these interactions is crucial for exploring the compound's potential therapeutic uses and mechanisms of action within biological systems .

Several compounds share structural similarities with 4-(4-Bromobutoxy)tetrahydro-2H-pyran:

Compound NameStructural DifferenceUnique Aspect
2-(4-Chlorobutoxy)tetrahydro-2H-pyranChlorine instead of bromineLess reactive than bromine analog
2-(4-Fluorobutoxy)tetrahydro-2H-pyranFluorine instead of bromineDifferent physical properties due to fluorine
2-(4-Iodobutoxy)tetrahydro-2H-pyranIodine instead of bromineHigher reactivity compared to chlorine and fluorine

Uniqueness: The presence of the bromine atom in 4-(4-Bromobutoxy)tetrahydro-2H-pyran enhances its reactivity compared to its chlorine and fluorine counterparts, making it more versatile in

Multicomponent Reaction Strategies in Pyran Derivative Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools for constructing complex pyran frameworks, including 4-(4-Bromobutoxy)tetrahydro-2H-pyran. These reactions enable the convergence of three or more reactants in a single step, minimizing purification steps and maximizing atom economy. A notable example involves the domino cyclization of aromatic aldehydes, 4-hydroxy-6-methyl-2-pyrone, and N-methyl-1-(methylthio)-2-nitroethenamine under microwave irradiation. This method yields pyrano[4,3-b]pyran-5-one derivatives with exceptional efficiency (reaction times under 30 minutes) and high yields (75–92%). The microwave-assisted approach enhances reaction kinetics by promoting rapid and uniform heating, reducing side reactions such as polymerization or oxidation.

Another MCR strategy employs arylidene malononitrile and 3-methyl-5-pyrazolone in a Water Extract of Banana Peel (WEB) medium. This green protocol eliminates toxic solvents and ligands, achieving pyrano[2,3-c]pyrazoles in 85–95% yields at room temperature. The WEB medium, rich in polyphenols and organic acids, acts as both a catalyst and stabilizer, facilitating the Knoevenagel-Michael-cyclization cascade. Such methods underscore the potential of MCRs to streamline the synthesis of tetrahydropyran derivatives while adhering to green chemistry principles.

Solvent-Free One-Pot Synthesis Optimization

Solvent-free methodologies have gained traction for their environmental and economic benefits. A catalyst-free, one-pot synthesis of dihydropyrano[2,3-c]pyrazoles demonstrates the viability of this approach for tetrahydropyran derivatives. By reacting 3-methyl-1-phenyl-5-pyrazolone, aromatic aldehydes, and N-methyl-1-(methylthio)-2-nitroethenamine under thermal conditions, researchers achieved fused 4H-pyran structures in 88–94% yields. The absence of solvents reduces energy consumption and simplifies product isolation, as crystallization often suffices for purification.

Similarly, the use of WEB as a reaction medium in pyrano[2,3-c]pyrazole synthesis highlights the role of natural extracts in replacing volatile organic compounds. This method not only avoids solvent waste but also leverages renewable resources, aligning with sustainable chemistry goals. Process mass intensity (PMI) calculations for these protocols reveal reductions of 40–60% compared to traditional methods, further validating their efficiency.

Catalytic Systems for Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are pivotal for introducing bromine at the butoxy position of tetrahydropyran. The Williamson ether synthesis, a classic SN2 reaction, remains widely used for etherification. For example, treatment of 4-tetrahydropyranyloxy-butan-1-ol with bromine in the presence of triphenylphosphine and imidazole yields 4-(4-Bromobutoxy)tetrahydro-2H-pyran in 80% yield. The reaction proceeds under inert conditions at 0–20°C, with triphenylphosphine facilitating bromide ion generation via a Mitsunobu-like mechanism.

Transition-metal catalysis offers complementary pathways. Iron complexes, such as [Fe(CO)3(NO)], catalyze decarboxylative allylic etherification, enabling regioselective C–O bond formation. Nickel and copper catalysts have also been explored for alkyl halide substitutions, particularly in radical-mediated processes. For instance, photoinduced copper catalysis promotes nitrogen and oxygen nucleophile couplings with tertiary alkyl halides, though applications to brominated pyran systems remain underexplored.

Table 1. Comparative Analysis of Catalytic Systems

CatalystReaction TypeConditionsYield (%)Reference
TriphenylphosphineSN20–20°C, toluene80
Iron complexDecarboxylative etherif.RT, THF85–90
NickelRadical coupling80°C, DMF70–75

Regioselective Etherification Techniques

Regioselectivity is critical for installing the bromobutoxy group at the tetrahydropyran 4-position. Iron-catalyzed decarboxylative allylic etherification achieves this by forming π-allyl intermediates that dictate substitution patterns. For example, phenols react with cinnamyl carbonates in the presence of an iron catalyst to yield allylic ethers with >90% regioselectivity for the less substituted position. This contrasts with palladium systems, which favor more substituted sites, highlighting the unique tunability of iron-based catalysts.

Prins-type cyclizations offer another route to regiocontrol. By reacting cyclic ketones with homoallylic alcohols and methanesulfonic acid, spirocyclic tetrahydropyranyl mesylates form with high specificity. Subsequent bromide displacement introduces the bromobutoxy group while preserving the spiro architecture. Such methods are particularly valuable for synthesizing sterically hindered derivatives.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

236.04119 g/mol

Monoisotopic Mass

236.04119 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types